molecular formula C14H21BO2S B6161946 4,4,5,5-tetramethyl-2-[2-methyl-4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane CAS No. 1899905-99-7

4,4,5,5-tetramethyl-2-[2-methyl-4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane

Cat. No. B6161946
CAS RN: 1899905-99-7
M. Wt: 264.2
InChI Key:
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Description

The compound is a derivative of boronic acid, specifically a pinacol ester of boronic acid . These types of compounds are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The compound contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is attached to a phenyl ring with a methylsulfanyl group . The exact 3D structure couldn’t be determined due to unsupported elements .


Chemical Reactions Analysis

Boronic acid pinacol esters are known to undergo Suzuki-Miyaura cross-coupling reactions with aryl halides in the presence of a palladium catalyst .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is pivotal in facilitating Suzuki-Miyaura cross-coupling reactions , which are widely used to form carbon-carbon bonds. The boronic ester group in this compound reacts with various halides or triflates in the presence of a palladium catalyst, leading to the formation of biaryl structures. This reaction is fundamental in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Transition Metal-Catalyzed Borylation

The compound can undergo borylation at the benzylic C-H bond of alkylbenzenes . This process, typically catalyzed by palladium, allows for the introduction of boron into molecules, which is a critical step in the synthesis of complex organic compounds, including potential drug candidates.

Hydroboration of Alkynes and Alkenes

It serves as a reagent for the hydroboration of alkyl or aryl alkynes and alkenes . This application is crucial for adding boron across the carbon-carbon multiple bonds, which can then be further manipulated chemically to create a variety of functional groups.

Copper-Catalyzed Aryl Boronate Formation

The compound is used in coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . Aryl boronates are essential intermediates in organic synthesis and can be used to create complex molecules for medicinal chemistry.

Asymmetric Hydroboration

This chemical serves as a reagent for the asymmetric hydroboration of 1,3-enynes , leading to the formation of chiral allenyl boronates. These chiral compounds are valuable in the synthesis of enantiomerically pure pharmaceuticals.

Organic Synthesis Intermediates

Due to its unique structure, it is often used as an intermediate in organic synthesis . Its stability and reactivity make it suitable for constructing complex molecular architectures required in advanced materials and drug discovery.

Crystallographic Studies

The compound has been used in crystallographic studies to determine the structure of molecules . Understanding the three-dimensional arrangement of atoms within a compound is vital for the design of new materials and drugs.

Safety and Handling in Research

While not a direct application, it’s important to note the safety and handling protocols associated with this compound due to its potential skin and eye irritation properties . Proper storage and handling are crucial to ensure the safety of researchers and the integrity of the compound during experiments.

Safety and Hazards

While specific safety and hazard data for this compound is not available, it’s generally advisable to handle all chemicals with care, using appropriate personal protective equipment .

Future Directions

The use of boronic acid pinacol esters in organic synthesis, particularly in cross-coupling reactions, is a well-established field. Future research may focus on developing new reactions involving these compounds, or improving the efficiency and selectivity of existing reactions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,4,5,5-tetramethyl-2-[2-methyl-4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane involves the reaction of 2-methyl-4-(methylsulfanyl)phenylboronic acid with 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione in the presence of a palladium catalyst.", "Starting Materials": [ "2-methyl-4-(methylsulfanyl)phenylboronic acid", "2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 2-methyl-4-(methylsulfanyl)phenylboronic acid (1.0 equiv) and 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione (1.2 equiv) in a solvent such as toluene or THF.", "Step 2: Add a palladium catalyst such as PdCl2(dppf) (0.1 equiv) to the reaction mixture.", "Step 3: Heat the reaction mixture to reflux under an inert atmosphere for several hours.", "Step 4: Cool the reaction mixture and filter off any solids.", "Step 5: Purify the crude product by column chromatography using a suitable solvent system such as hexanes/ethyl acetate.", "Step 6: Characterize the final product using spectroscopic techniques such as NMR and mass spectrometry." ] }

CAS RN

1899905-99-7

Molecular Formula

C14H21BO2S

Molecular Weight

264.2

Purity

95

Origin of Product

United States

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